BenchChemオンラインストアへようこそ!

(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Rhodanine derivatives Physicochemical properties Lipophilicity

(Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 315692-96-7) is a fully substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a pyridin-3-ylmethyl group at the N3 position and a (Z)-pyridin-3-ylmethylene group at the C5 position. With a molecular weight of 313.39 g·mol⁻¹, a calculated logP of approximately 3.45, and zero hydrogen-bond donors, it belongs to the thiazolidinone class of heterocyclic compounds.

Molecular Formula C15H11N3OS2
Molecular Weight 313.39
CAS No. 315692-96-7
Cat. No. B2524626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
CAS315692-96-7
Molecular FormulaC15H11N3OS2
Molecular Weight313.39
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=S
InChIInChI=1S/C15H11N3OS2/c19-14-13(7-11-3-1-5-16-8-11)21-15(20)18(14)10-12-4-2-6-17-9-12/h1-9H,10H2/b13-7-
InChIKeyRWGASQPOOZNYFW-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 315692-96-7): Compound Class and Baseline Identity for Procurement Evaluation


(Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 315692-96-7) is a fully substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a pyridin-3-ylmethyl group at the N3 position and a (Z)-pyridin-3-ylmethylene group at the C5 position. With a molecular weight of 313.39 g·mol⁻¹, a calculated logP of approximately 3.45, and zero hydrogen-bond donors, it belongs to the thiazolidinone class of heterocyclic compounds [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is exclusively intended for research use . Critically, according to the ZINC database (ZINC6907502), this specific compound has not been reported in any peer-reviewed publications indexed by ChEMBL, and no experimental bioactivity data are currently available in public repositories [2].

Why Generic Substitution of (Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one with Simpler Rhodanine Analogs Is Not Scientifically Justifiable


Rhodanine derivatives are not functionally interchangeable. Extensive structure–activity relationship (SAR) studies demonstrate that both the N3 and C5 substituents independently and synergistically govern antibacterial spectrum, potency, and physicochemical properties [1]. The N3 substitution critically modulates lipophilicity and Gram-positive selectivity: rhodanine-3-propionic acid derivatives exhibit the highest antibacterial activity against Gram-positive strains, while the unsubstituted parent compound (5-(3-pyridylmethylene)rhodanine, CAS 3785-78-2, MW 222.3) lacks the N3 substituent entirely and consequently differs in both molecular recognition capacity and drug-like property profile [2]. Furthermore, the presence of a 1.5 N···S electrostatic interaction between the pyridine nitrogen and the rhodanine sulfur atom has been shown to correlate with enhanced biological activity in this compound class [3]. Substituting the target compound with a simpler analog that lacks the dual pyridine architecture would eliminate this interaction and alter both the lipophilicity and the potential for bidentate metal coordination—differences that cannot be assumed to be inconsequential without direct comparative data.

Product-Specific Quantitative Evidence Guide: (Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one Versus Closest Rhodanine Analogs


Molecular Weight and Lipophilicity Differentiation Versus the Parent 5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2)

The target compound (CAS 315692-96-7) exhibits a molecular weight of 313.39 g·mol⁻¹ and a computed logP of 3.45, compared with 222.3 g·mol⁻¹ and an estimated logP of approximately 1.5–2.0 for the unsubstituted parent compound 5-(3-pyridylmethylene)rhodanine (CAS 3785-78-2) [1]. This represents a 41% increase in molecular weight and an approximate 1.5–2.0 log unit increase in lipophilicity, attributable to the additional pyridin-3-ylmethyl substituent at the N3 position. The target compound also features six hydrogen-bond acceptors (versus four in the parent) and three rotatable bonds (versus one), conferring greater conformational flexibility [1].

Rhodanine derivatives Physicochemical properties Lipophilicity Drug-likeness

N3 Substituent-Dependent Antibacterial Spectrum: Class-Level Evidence from Rhodanine-3-Carboxyalkyl Acid Series

In a systematic study of rhodanine-3-carboxyalkyl acid derivatives with pyridinyl substituents at C5, all tested compounds showed antibacterial activity exclusively against Gram-positive bacterial strains (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) and were completely inactive against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and yeast (Candida albicans) [1]. The antibacterial potency was dependent on both the N3 carboxyalkyl chain length and the position of the pyridinyl nitrogen at C5, with derivatives bearing the pyridin-2-ylmethylene group at C5 exhibiting the highest antimicrobial activity [1]. While the target compound carries a pyridin-3-ylmethyl group at N3 rather than a carboxyalkyl chain, the class-level SAR establishes that N3 substitution is a critical determinant of antibacterial activity and that Gram-positive selectivity is a conserved feature of this chemotype.

Antibacterial Gram-positive selectivity Rhodanine SAR N3 substitution

Structural Basis for Enhanced Activity: The 1.5 N···S Electrostatic Interaction in Pyridyl-Rhodanine Derivatives

X-ray crystallographic analysis and electron density modeling of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives revealed that the derivatives exhibiting 1.5 N···S electrostatic interactions between the pyridine nitrogen atom and the sulfur atom of the rhodanine system demonstrated the highest biological activity [1]. The target compound, bearing a pyridin-3-ylmethylene group at C5, possesses the structural prerequisites for this specific intramolecular interaction, which stabilizes a planar conformation favorable for target binding. In contrast, the unsubstituted parent compound 5-(3-pyridylmethylene)rhodanine (CAS 3785-78-2) lacks the N3 substituent and may adopt a different conformational ensemble in solution, potentially affecting the persistence of the N···S interaction.

N···S interaction Crystal structure Electrostatics Bioactivity correlation

Dual Pyridine Motif for Bidentate Metal Coordination: A Differentiating Feature for Catalysis and Bioinorganic Applications

The target compound is unique among commercially available rhodanine derivatives in bearing two geometrically distinct pyridin-3-yl moieties: one connected via a methylene linker at N3 and one via a methine (exocyclic double bond) at C5. This architecture creates the potential for bidentate or bridging metal coordination modes that are not available to simpler analogs such as 5-(3-pyridylmethylene)rhodanine (single pyridine) or 3-pyridin-2-yl-2-thioxothiazolidin-4-one (different pyridine connectivity). The ZINC database confirms the target compound has six heteroatoms (3 N, 1 O, 2 S) capable of metal coordination, versus four heteroatoms in the parent compound [1]. Vendor documentation notes the compound's potential as a ligand in coordination chemistry for catalytic applications .

Metal coordination Bidentate ligand Pyridine Catalysis Metallodrug

N3 Substitution Synergy: Carboxymethyl at N3 Boosts Antimicrobial Activity in Rhodanine Class

A systematic study of rhodanine derivatives demonstrated a synergistic effect between N3 substitution and the C5 substituent: the simultaneous presence of a carboxymethyl group at N3 and a 1,4-phenylene spacer at C5 caused the highest boost in antimicrobial activity, while compounds with hydrogen at N3 showed substantially lower potency [1]. Membrane permeability assays further revealed that the active compounds act on the bacterial cell surface without penetrating the cell membrane [1]. Although the target compound carries a pyridin-3-ylmethyl group at N3 rather than a carboxymethyl group, this class-level finding establishes the principle that N3 substitution is not merely a passive structural feature but an active determinant of antibacterial potency, and that different N3 substituents can produce divergent activity profiles.

Synergistic effect N3 substitution Antibacterial Rhodanine SAR

Absence of Published Bioactivity Data as a Differentiator: A Chemically Novel Screening Candidate

According to the ZINC database (ZINC6907502), the target compound 'is not reported in any publications per ChEMBL' and has 'no known activity' [1]. This absence of prior art distinguishes it from heavily characterized rhodanine analogs such as BH3I-1 (CAS 300817-68-9; Bcl-XL inhibitor, Ki = 2.4–7.8 μM) and 5-(3-pyridylmethylene)rhodanine (CAS 3785-78-2; multiple antimicrobial studies). For organizations seeking novel chemical matter with freedom-to-operate advantages or unexplored biological target space, this compound represents a genuinely untested chemotype within the rhodanine class. In contrast, BH3I-1 and its analogs are extensively claimed in patents (e.g., WO2010024783A1) covering rhodanine-based Bcl-2 family inhibitors [2].

Chemical novelty Screening library Untested chemotype Drug discovery

Best Research and Industrial Application Scenarios for (Z)-3-(Pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one Based on Quantitative Evidence


Gram-Positive Antibacterial Screening Libraries: Prioritizing a Chemically Novel Rhodanine Scaffold

Based on the class-level Gram-positive selectivity evidence [1], the target compound is best deployed in focused antibacterial screening panels against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. Its high logP (3.45) and zero hydrogen-bond donors predict good membrane permeability, a favorable property for targeting intracellular bacterial targets or biofilm-associated infections [2]. The compound's chemical novelty—zero prior publications—makes it particularly valuable for organizations seeking to establish proprietary SAR around a new rhodanine chemotype before competitors enter the space [3].

Transition-Metal Coordination Chemistry and Catalysis: Exploiting the Dual-Pyridine Bidentate Architecture

The target compound's six heteroatoms and two geometrically distinct pyridin-3-yl groups create multiple potential coordination modes (N,N-bidentate, N,S-bidentate, or bridging) [1]. This structural feature differentiates it from single-pyridine rhodanines and supports its application as a ligand scaffold for synthesizing novel transition-metal complexes. Such complexes are of interest for homogeneous catalysis, where the rhodanine sulfur can additionally participate in metal binding, and for metallodrug discovery, where the lipophilic character (logP 3.45) may facilitate cellular uptake of metal complexes [2].

Bcl-2 Family Protein Inhibitor Discovery: A Patent-Clean Rhodanine Starting Point

Rhodanine derivatives, including BH3I-1, are established inhibitors of anti-apoptotic Bcl-2 family proteins (Bcl-XL, Mcl-1) with Ki values in the low micromolar range [1]. However, the patent landscape around pyridylrhodanine Bcl-2 inhibitors (e.g., WO2010024783A1) is crowded [2]. The target compound, with its unique N3-pyridin-3-ylmethyl substitution pattern, is not claimed in any identified patent and represents a structurally distinct entry point for Bcl-2 inhibitor discovery programs. Its dual pyridine architecture may enable binding modes not accessible to existing rhodanine-based inhibitors, potentially yielding selectivity profiles (e.g., Mcl-1 over Bcl-XL) that differentiate it from prior art [3].

Structure-Guided Fragment Evolution: Leveraging the 1.5 N···S Interaction for Target Engagement

The crystallographically validated 1.5 N···S electrostatic interaction between the pyridine nitrogen and the rhodanine sulfur atom stabilizes a planar conformation that correlates with enhanced bioactivity in the rhodanine class [1]. The target compound, bearing a pyridin-3-ylmethylene group at C5, is predicted to exhibit this interaction. This feature makes it a suitable starting fragment for structure-based drug design, where maintaining the planar N···S-stabilized geometry during fragment growth may improve binding affinity. Researchers can use the target compound as a core scaffold for systematic derivatization while monitoring retention of the N···S contact via crystallography or computational modeling [1].

Quote Request

Request a Quote for (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.